methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-17-10-5-4-8(6-9(10)12)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGLIPPTIPJZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline, methylsulfonyl chloride, and glycine methyl ester.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents include dichloromethane or ethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a) Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 863187-31-9)
- Key Differences: 4-Fluoro vs. 4-methoxy substituent: The fluorine atom is electron-withdrawing, reducing aromatic ring electron density compared to the electron-donating methoxy group. Phenylsulfonyl vs.
b) Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 432007-40-4)
- Key Differences :
- 3,4-Dichloro vs. 3-chloro-4-methoxy : Dichloro substitution enhances electron-withdrawing effects, likely increasing reactivity in electrophilic substitutions but reducing solubility compared to the methoxy analog .
- Molecular Weight : 312.17 g/mol (lower due to fewer carbons and absence of methoxy oxygen).
c) Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate
- Key Differences: Single 3-chloro vs.
Variations in Sulfonyl Groups
a) Methyl N-((2RS,3RS)-1-butyl-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-N-(methylsulfonyl)glycinate (Compound 12d)
Comparative Data Table
Biological Activity
Methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate, a compound with the CAS number 425626-19-3, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClNO4S
- Molecular Weight : 277.73 g/mol
- Structure : The compound features a chloro and methoxy substituent on a phenyl ring, along with a methylsulfonyl group attached to the nitrogen atom of glycine.
Synthesis
The synthesis of this compound typically involves:
-
Starting Materials :
- 3-chloro-4-methoxyaniline
- Glycine
-
Reaction Steps :
- The aniline derivative is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.
- This intermediate is coupled with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties. Preliminary studies suggest:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Investigations into its anticancer effects reveal that it may inhibit cancer cell proliferation through specific molecular interactions .
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Interaction : It may modulate cellular receptors, thereby influencing signal transduction pathways related to inflammation and metabolic regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity :
- Anticancer Research :
- In vitro studies demonstrated that the compound reduced viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-7-methyl-5-(methylsulfonyl)benzoxazepine | Benzoxazepine ring, methanesulfonyl group | Broader pharmacological activity due to complex structure |
| 2-(N-(4-Chloro-2-methylphenyl)methylsulfonamido)acetic acid | Acetic acid derivative with sulfonamide | Different functional group positioning affecting solubility |
| 3-Chloro-2-methylphenyl methyl sulfide | Sulfide instead of sulfonamide | Simpler structure may lead to different biological interactions |
This compound stands out due to its unique combination of functional groups, which enhances its bioactivity compared to simpler analogues.
Q & A
Q. What are the optimal synthetic routes for methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: The synthesis typically involves a multi-step process:
Starting Materials : 3-Chloro-4-methoxyaniline, methylsulfonyl chloride, and glycine methyl ester derivatives are common precursors .
Key Steps :
- Acylation/alkylation : Conducted in anhydrous solvents (e.g., dichloromethane or acetonitrile) with bases like triethylamine to facilitate nucleophilic substitution .
- Purification : Recrystallization or column chromatography is critical to achieve >95% purity .
Optimization :
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance sulfonylation efficiency .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 383.84 (C₁₇H₁₈ClNO₅S) .
- Solubility : Determine experimentally in DMSO, methanol, or aqueous buffers (pH 2–9) due to limited literature data .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., varying chloro/methoxy positions) and assay against targets like cyclooxygenase (COX) or microbial enzymes .
- Dose-Response Analysis : Use IC₅₀ values to quantify potency differences (e.g., anti-inflammatory activity vs. 3,4-dimethoxy analogs) .
- Structural Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., sulfonyl group with COX-2 active site) .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Enzyme Assays :
- Kinetic Studies : Use fluorogenic substrates (e.g., Dabcyl-Edans for proteases) to measure inhibition type (competitive/non-competitive) .
- Pre-incubation Time : Assess time-dependent inhibition to identify covalent binding .
Biophysical Methods :
Q. What methodologies address challenges in analytical quantification of this compound in complex matrices?
Methodological Answer:
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Stability-Indicating Assays : Monitor degradation products via HPLC-PDA .
Methodological and Ethical Considerations
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles mandatory due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Q. How should researchers approach structure-activity relationship (SAR) studies to minimize synthetic redundancy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
